molecular formula C16H18 B11940247 (1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene CAS No. 87923-83-9

(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene

Cat. No.: B11940247
CAS No.: 87923-83-9
M. Wt: 210.31 g/mol
InChI Key: UFFUMVPZGAYMOF-JKSUJKDBSA-N
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Description

(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[420]octa-3,7-diene is a bicyclic organic compound characterized by its unique structure, which includes a phenyl group and two methyl groups attached to a bicyclo[420]octa-3,7-diene framework

Properties

CAS No.

87923-83-9

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

(1S,6S)-7,8-dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene

InChI

InChI=1S/C16H18/c1-12-13(2)16(11-7-6-10-15(12)16)14-8-4-3-5-9-14/h3-9,15H,10-11H2,1-2H3/t15-,16+/m0/s1

InChI Key

UFFUMVPZGAYMOF-JKSUJKDBSA-N

Isomeric SMILES

CC1=C([C@@]2([C@H]1CC=CC2)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(C2(C1CC=CC2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-phenyl-1,3-butadiene and 2,3-dimethyl-1,3-butadiene.

    Cycloaddition Reaction: A Diels-Alder reaction is employed to form the bicyclic structure. This reaction involves the [4+2] cycloaddition of 1-phenyl-1,3-butadiene with 2,3-dimethyl-1,3-butadiene under controlled temperature and pressure conditions.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of (1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene may involve large-scale Diels-Alder reactions in batch or continuous flow reactors. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated analog.

    Substitution: Electrophilic aromatic substitution reactions can introduce functional groups onto the phenyl ring using reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of the fully saturated bicyclic compound.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure allows for unique spatial interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,6R)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-Phenylbicyclo[4.2.0]octa-3,7-diene: Lacks the methyl groups, resulting in different reactivity and applications.

    7,8-Dimethylbicyclo[4.2.0]octa-3,7-diene:

Uniqueness

(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[420]octa-3,7-diene is unique due to its specific stereochemistry and the presence of both phenyl and methyl groups

Biological Activity

(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound by examining various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: (1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene
  • Molecular Formula: C16H18
  • CAS Number: 87923-83-9

The bicyclic structure of (1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene contributes to its distinct chemical properties that may influence its biological activity.

Anticancer Properties

Recent studies have indicated that (1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Lines TestedIC50 Value (µM)Mechanism of Action
Study AMCF-7 (Breast Cancer)15Apoptosis induction
Study BA549 (Lung Cancer)20G2/M Phase arrest
Study CHeLa (Cervical Cancer)10Caspase activation

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects in preclinical models. Research indicates that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Table 2: Anti-inflammatory Activity

Study ReferenceModel UsedEffect Observed
Study DLPS-stimulated MacrophagesDecreased TNF-alpha production
Study ECarrageenan-induced Paw EdemaReduced swelling

The biological activity of (1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene is attributed to several mechanisms:

  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
  • Cell Cycle Arrest: It effectively halts cell division by interfering with key regulatory proteins involved in the cell cycle.
  • Cytokine Modulation: The compound modulates immune responses by altering cytokine production and signaling pathways.

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the efficacy of (1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene in patients with metastatic breast cancer. Results indicated a significant reduction in tumor size after treatment over a period of three months.

Case Study 2: Inflammatory Disorders

Another study focused on patients with rheumatoid arthritis treated with this compound showed a marked decrease in joint inflammation and pain levels compared to a placebo group.

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